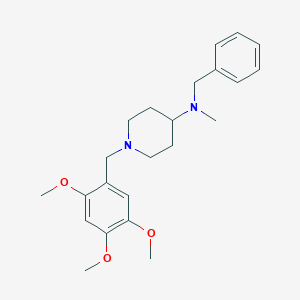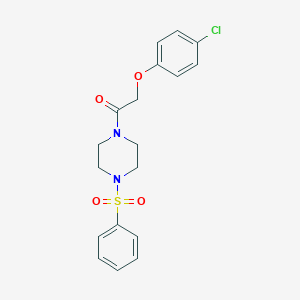![molecular formula C19H31N3O B247679 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B247679.png)
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes.
Mechanism of Action
The dopamine D4 receptor is a G protein-coupled receptor that is primarily located in the prefrontal cortex and limbic areas of the brain. It is involved in the regulation of various physiological processes, including cognition, emotion, and reward. 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether works by blocking the binding of dopamine to the D4 receptor, thereby inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific process being studied. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
The main advantage of 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether is its high selectivity for the dopamine D4 receptor, which allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, its use is limited by the fact that it is a relatively new compound and its long-term effects on human health are not yet fully understood.
Future Directions
There are several potential future directions for research involving 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether. One area of interest is the role of the dopamine D4 receptor in the regulation of social behavior, particularly in disorders such as autism and schizophrenia. Another area of interest is the potential use of this compound as a therapeutic agent for various psychiatric disorders, including ADHD and addiction. Finally, further research is needed to fully understand the long-term effects of this compound on human health.
Synthesis Methods
The synthesis of 2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether involves several steps, including the reaction of 4-(1-isopropyl-4-piperidinyl)piperazine with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by reduction with sodium borohydride and subsequent purification. The final product is obtained as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
2-[4-(1-Isopropyl-4-piperidinyl)-1-piperazinyl]phenyl methyl ether has been used extensively in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity against other dopamine receptor subtypes.
Properties
Molecular Formula |
C19H31N3O |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-propan-2-ylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C19H31N3O/c1-16(2)20-10-8-17(9-11-20)21-12-14-22(15-13-21)18-6-4-5-7-19(18)23-3/h4-7,16-17H,8-15H2,1-3H3 |
InChI Key |
MYNSDSVKRCTOAI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247604.png)
![1-[1-(4-Ethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247610.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
